Taste Threshold: Target Compound Detected at 10 ppm vs. 2-Acetylthiazole at 30 ppm in Standard Sensory Panels
2-(4-Methylthiazol-5-yl)ethyl acetate exhibits a taste recognition threshold at 10 ppm in standard sensory evaluation, with descriptors of meaty, brothy, bready, and brown with beefy, bloody, and chicken notes . In contrast, 2-acetylthiazole (FEMA 3328), a common in-class comparator, has a taste threshold of 30 ppm with descriptors of corn chip and slightly musty background [1]. This threefold lower taste threshold for the target compound indicates greater sensory potency per unit mass in savory-meaty flavor applications.
| Evidence Dimension | Taste recognition threshold (ppm) |
|---|---|
| Target Compound Data | 10 ppm — meaty, brothy, bready, brown, beefy, bloody, chicken |
| Comparator Or Baseline | 2-Acetylthiazole (CAS 24295-03-2): 30 ppm — corn chip, slightly musty |
| Quantified Difference | Target compound threshold is 3× lower (10 vs. 30 ppm); distinct savory-meaty profile vs. snack-cereal profile |
| Conditions | Standard organoleptic taste threshold determination in model solution; data from ChemicalBook reference monographs |
Why This Matters
A lower taste threshold means less material is required to achieve target flavor intensity, directly reducing usage cost per unit of finished food product while simultaneously avoiding off-notes associated with higher dosing of alternative thiazoles.
- [1] ChemicalBook. 2-Acetylthiazole (CAS 24295-03-2). Taste threshold values: Taste characteristics at 30 ppm: corn chip with slightly musty background. View Source
